tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride
Description
tert-Butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is a bicyclic organic compound featuring a partially saturated isoindole core. The structure includes a tert-butyl carbamate (Boc) group at the 2-position and an aminomethyl substituent at the 1-position, with the hydrochloride salt enhancing solubility and stability. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions . Its isoindole scaffold distinguishes it from simpler aromatic or aliphatic amines, offering unique steric and electronic properties for targeted molecular interactions.
Properties
CAS No. |
2230912-72-6 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-9-10-6-4-5-7-11(10)12(16)8-15;/h4-7,12H,8-9,15H2,1-3H3;1H |
InChI Key |
ZIKJTOPFJDPYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl 1-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate; hydrochloride
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 284.78 g/mol
- CAS Number : 2230912-72-6
The compound features a tert-butyl group that enhances its lipophilicity and stability, making it suitable for various applications in medicinal chemistry and material science.
Chemistry
In the field of organic synthesis, tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride serves as a crucial building block for creating complex heterocyclic compounds. Its unique structure allows chemists to develop diverse chemical libraries for screening potential drug candidates. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which are essential for synthesizing derivatives with tailored properties.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Palladium on carbon | Dihydro derivatives |
| Substitution | Halogens | Substituted isoindoles |
Biology
The biological activity of this compound has been extensively studied. It interacts with various molecular targets such as enzymes and receptors, potentially modulating their activity. Research indicates that it exhibits antiviral, anticancer, and antimicrobial properties.
Case Study: Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, indicating its potential as a lead compound for developing new anticancer agents.
Medicine
The compound is being investigated for its therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
tert-Butyl 4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 790667-49-1)
This piperidine derivative shares the Boc-protected aminomethyl group but replaces the isoindole ring with a fluorinated piperidine. Piperidine’s flexibility may also reduce steric hindrance in synthetic applications .
tert-Butyl ((1S,4S)-1-((2-Chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate (298)
This cyclohexane-based compound demonstrates the Boc group’s utility in protecting amines during nucleophilic substitution reactions (e.g., with pyrimidine derivatives). The rigid cyclohexyl moiety contrasts with the planar isoindole ring, impacting conformational freedom and binding affinity in drug candidates .
Isoindole Derivatives
2,3-Dihydro-1H-isoindole-1-carboxylic Acid Methyl Ester Hydrochloride (CAS: 60651-97-0)
This compound lacks the Boc group and aminomethyl substituent but shares the isoindole core. The methyl ester and hydrochloride salt suggest applications in peptide synthesis.
Solubility and Stability
The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues like tert-butyl 4-fluoropiperidine-1-carboxylate . The Boc group enhances stability during basic reaction conditions, a common feature across all compared compounds .
Tabulated Comparison of Key Features
| Compound Name | Core Structure | Key Substituents | Applications | Stability Features |
|---|---|---|---|---|
| tert-Butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride | Isoindole | Boc, aminomethyl, HCl | Pharmaceutical intermediate | High (Boc + HCl salt) |
| tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | Piperidine | Boc, aminomethyl, F | Fluorinated drug candidates | Moderate (fluorine increases metabolic stability) |
| 2,3-Dihydro-1H-isoindole-1-carboxylic acid methyl ester hydrochloride | Isoindole | Methyl ester, HCl | Peptide synthesis | Low (ester hydrolysis prone) |
| tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate | Cyclohexane | Boc, pyrimidine, Cl, I | Kinase inhibitor precursors | High (halogens enhance stability) |
Biological Activity
Introduction
tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is a synthetic compound belonging to the isoindole derivatives class. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research and medicine, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 2230912-72-6 |
| Molecular Formula | C14H21ClN2O2 |
| Molecular Weight | 284.78 g/mol |
| IUPAC Name | tert-butyl 1-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate; hydrochloride |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can modulate enzyme activities and protein-ligand interactions, influencing cellular signaling pathways. Specifically, it may target:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to receptors that mediate physiological responses.
- Proteins : Alteration of protein conformation leading to changes in function.
This interaction is crucial for its potential therapeutic effects in diseases such as cancer and neurodegenerative disorders .
Anticancer Properties
Recent studies indicate that isoindole derivatives exhibit significant anticancer properties. For example, compounds similar to tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Tumor Growth
A study demonstrated that a related isoindole derivative inhibited the growth of human breast cancer cells (MCF-7) by downregulating cyclin D1 and upregulating p21 expression. The compound's mechanism involved the activation of caspase pathways leading to apoptosis .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. It has been suggested that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's.
Case Study: Protection Against Oxidative Stress
In vitro studies showed that treatment with this compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents. This reduction correlated with improved cell viability and reduced markers of apoptosis .
Synthesis of Complex Molecules
This compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry. Its unique structure allows researchers to create diverse chemical libraries for screening potential drug candidates.
Biochemical Assays
Due to its ability to interact with biological macromolecules, this compound is utilized in biochemical assays aimed at studying enzyme interactions and protein-ligand binding dynamics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride, and what are common intermediates?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of amines, nucleophilic substitutions, and cyclization. For example, analogous compounds like tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0) are synthesized via sequential Boc protection and fluorination steps . Key intermediates include tert-butyl carbamate derivatives, as seen in tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate synthesis . Purification often employs column chromatography, with purity ≥95% confirmed by HPLC .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for confirming stereochemistry and bond geometries . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. For instance, compounds like tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 790667-49-1) are characterized via NMR (δ ~1.4 ppm for tert-butyl protons) and HRMS (e.g., m/z 276.38 for CHNO) .
Q. What are the stability and solubility considerations for this compound under experimental conditions?
- Methodological Answer : Stability is influenced by pH, temperature, and hygroscopicity. Storage at -20°C under inert atmosphere (argon) is recommended for Boc-protected derivatives . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical, but aqueous solubility may require acidification (e.g., 0.1% TFA in HO). Purity (>95%) is maintained via lyophilization for hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the synthesis or characterization of this compound?
- Methodological Answer : Contradictions in reaction yields or stereochemical outcomes often arise from competing pathways. For example, tert-butyl 3-fluoroazetidine derivatives may exhibit racemization during deprotection; monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is advised . Redundant characterization (e.g., cross-validating NMR with X-ray data) and computational modeling (DFT for transition-state analysis) can clarify ambiguities .
Q. What computational tools are recommended to predict reactivity or optimize synthesis routes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict reaction energetics, while molecular docking (AutoDock Vina) models interactions with biological targets. For crystallographic refinement, SHELXD and SHELXE pipelines enable robust phase determination . InChI codes (e.g., InChI=1S/C15H24ClNO3.ClH...) from PubChem aid in database alignment for reproducibility .
Q. How can researchers design assays to study the biological interactions of this compound?
- Methodological Answer : Target engagement assays (e.g., SPR for binding kinetics) and cell-based viability screens (MTT assays) are common. For analogs like tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride (CAS: 2448475-38-3), structural analogs are tested against enzyme targets (e.g., kinases) using IC measurements . Metabolite stability is assessed via liver microsome assays, with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
